molecular formula C23H26N2O3 B10986452 (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone

Cat. No.: B10986452
M. Wt: 378.5 g/mol
InChI Key: VTJPRAXDDADZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a complex structure with both indole and piperidine moieties, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated indoles, substituted piperidines.

Scientific Research Applications

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to changes in neurotransmitter release, receptor activation, and downstream effects on cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (4-methoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone
  • (4,7-dimethoxy-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone
  • (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-methylpiperidin-1-yl)methanone

Uniqueness

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone: stands out due to its specific substitution pattern on the indole ring and the presence of a phenyl group on the piperidine ring. These structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

(4,7-dimethoxy-1-methylindol-2-yl)-(4-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H26N2O3/c1-24-19(15-18-20(27-2)9-10-21(28-3)22(18)24)23(26)25-13-11-17(12-14-25)16-7-5-4-6-8-16/h4-10,15,17H,11-14H2,1-3H3

InChI Key

VTJPRAXDDADZNU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.